MIC Potency Advantage Against MRSA USA300 Relative to Electron‑Donating Para‑Substituted Analog
In a focused library of 42 desamino‑benzenesulfonamides, the target compound (designated Compound 19) inhibited the community‑associated MRSA strain USA300 (SF8300) with an MIC range of 5.6–11.2 µg cm⁻³ [1]. By contrast, the close structural analog Compound 18, which replaces the para‑bromo substituent with an electron‑donating para‑methylene group while retaining the 3,5‑bis(trifluoromethyl)anilino motif, exhibited a sharply elevated MIC of 38.3 µg cm⁻³ against the same strain [1]. This ≥3.4‑fold increase in MIC underscores the essential role of the electron‑withdrawing bromine substituent for potent anti‑MRSA activity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA USA300 SF8300 |
|---|---|
| Target Compound Data | MIC 5.6–11.2 µg cm⁻³ (Compound 19, N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide) |
| Comparator Or Baseline | Compound 18 (para‑methylene analog): MIC 38.3 µg cm⁻³ |
| Quantified Difference | ≥3.4‑fold superior potency (5.6–11.2 vs. 38.3 µg cm⁻³) |
| Conditions | Broth microdilution assay; MRSA strain USA300 (SF8300); Monatsh Chem 2013, 144:461–471 |
Why This Matters
For anti‑MRSA screening cascades, selecting the 4‑bromo derivative over an electron‑donating para‑substituted analog provides at least a 3.4‑fold improvement in MIC, reducing the risk of false‑negative hit triage.
- [1] Phetsang W, Chaturongakul S, Jiarpinitnun C. Electron‑withdrawing substituted benzenesulfonamides against the predominant community‑associated methicillin‑resistant Staphylococcus aureus strain USA300. Monatsh Chem. 2013;144:461–471. View Source
